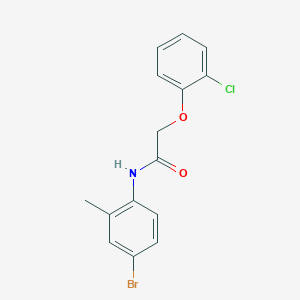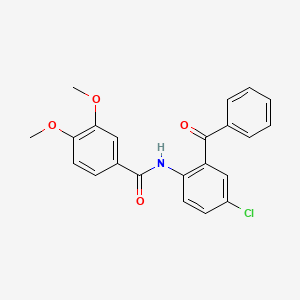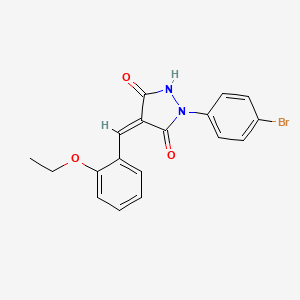![molecular formula C15H11BrFN5O B3555583 N-(2-bromophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3555583.png)
N-(2-bromophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
描述
N-(2-bromophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide, commonly known as BPTA, is a chemical compound that has been extensively researched for its potential applications in scientific research. BPTA belongs to the class of tetrazole-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of BPTA involves its ability to selectively inhibit the interaction between CBP and p300. CBP and p300 are involved in the regulation of gene expression by acting as transcriptional coactivators. The inhibition of their interaction by BPTA results in the downregulation of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
BPTA has been shown to have a number of biochemical and physiological effects. In addition to its role in the regulation of gene expression, BPTA has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of BPTA is its selectivity for CBP and p300. This selectivity makes it a valuable tool compound for studying the role of protein-protein interactions in biological systems. However, one of the limitations of BPTA is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are a number of future directions for research on BPTA. One area of research is the development of more potent and selective compounds that can be used as tools for studying protein-protein interactions. Another area of research is the development of BPTA-based therapeutics for the treatment of cancer and other diseases. Finally, research is needed to better understand the biochemical and physiological effects of BPTA and its potential applications in the treatment of inflammatory diseases.
Conclusion
BPTA is a tetrazole-based compound that has been extensively studied for its potential applications in scientific research. Its selectivity for CBP and p300 makes it a valuable tool compound for studying the role of protein-protein interactions in biological systems. BPTA has been shown to have anti-inflammatory properties and has potential therapeutic applications in the treatment of cancer and other diseases. While there are some limitations to working with BPTA, there are a number of future directions for research on this compound.
科学研究应用
BPTA has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool compound for studying the role of protein-protein interactions in biological systems. BPTA has been shown to selectively inhibit the interaction between the transcription factor CBP and the transcriptional coactivator p300, which are involved in the regulation of gene expression. This inhibition has been shown to have therapeutic potential in the treatment of cancer and other diseases.
属性
IUPAC Name |
N-(2-bromophenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN5O/c16-11-6-2-4-8-13(11)18-14(23)9-22-20-15(19-21-22)10-5-1-3-7-12(10)17/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVDGHNETHSWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3555505.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B3555508.png)
![1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3555522.png)
![methyl [(5-{4-[(2-fluorobenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3555529.png)

![4-tert-butyl-N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3555539.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3555542.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B3555558.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3555560.png)
![N~2~-cyclohexyl-N~1~-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3555568.png)

![2-[(5-bromo-2-thienyl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3555590.png)
![methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3555596.png)